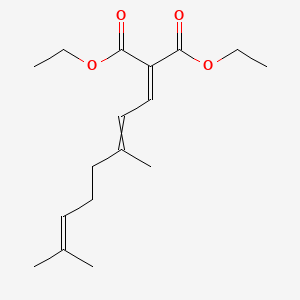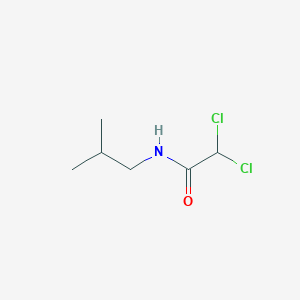
2,2-Dichloro-n-(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-n-(2-methylpropyl)acetamide is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+2-Methylpropylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-n-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 2,2-Dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Specific oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
2,2-Dichloro-n-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-n-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroacetamide: Similar structure but lacks the 2-methylpropyl group.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a different substituent on the nitrogen atom.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another derivative with different substituents.
Uniqueness
2,2-Dichloro-n-(2-methylpropyl)acetamide is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
39084-91-8 |
|---|---|
Formule moléculaire |
C6H11Cl2NO |
Poids moléculaire |
184.06 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-4(2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10) |
Clé InChI |
DNFJZWTUWKNZRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




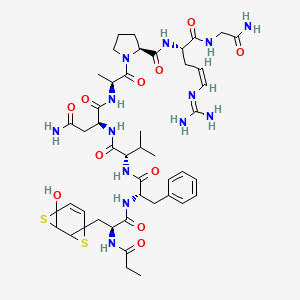

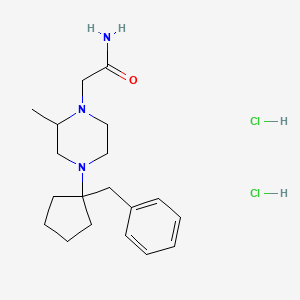
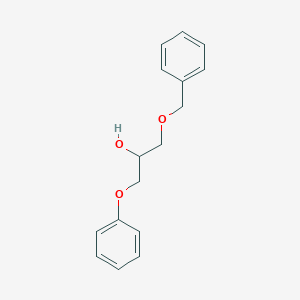
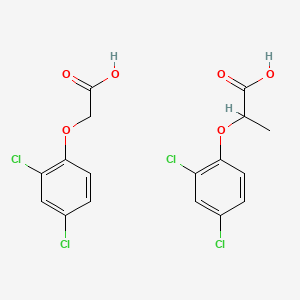

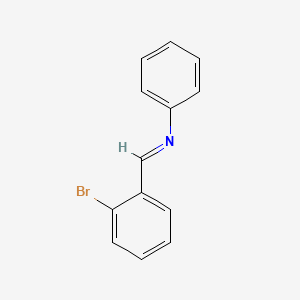

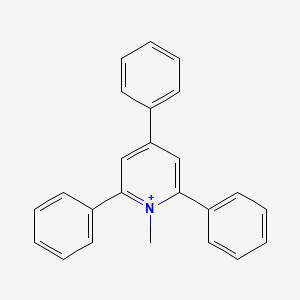

![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
